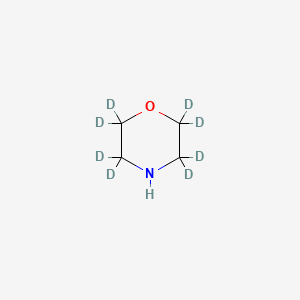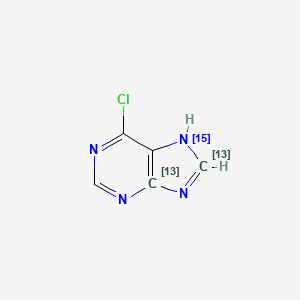
6-Chloropurine-13C2,15N
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloropurine-13C2,15N is a labeled compound used in various scientific research fields, including medical, environmental, and industrial research. This compound is a purine derivative that contains two isotopes, carbon-13 and nitrogen-15, which are used for labeling and tracing purposes.
准备方法
The synthesis of 6-Chloropurine-13C2,15N typically involves the chlorination of hypoxanthine with phosphorus oxychloride in the presence of a tertiary amine catalyst. The reaction is carried out at temperatures ranging from 70-105°C for 4-8 hours. After the reaction, the mixture is cooled, and the pH is adjusted to 7-9 to precipitate the 6-Chloropurine, which is then filtered and dried . This method is suitable for large-scale industrial production due to its high yield, low cost, and low pollution .
化学反应分析
6-Chloropurine-13C2,15N undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the C6 position.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less documented, purine derivatives generally undergo these reactions under appropriate conditions.
Coupling Reactions: this compound can participate in palladium-catalyzed cross-coupling reactions with organostannanes to form arylated or alkylated products.
科学研究应用
6-Chloropurine-13C2,15N is utilized in various scientific research applications:
Chemistry: It is used as a chemical reference for identification, qualitative, and quantitative analysis due to its stable isotopic labeling.
Biology: The compound is used in metabolic research to study pathways in vivo safely.
Medicine: It shows antitumor activity against animal and human neoplasms and is used in the development of antiviral and anticancer agents.
Industry: It is employed in the synthesis of nucleosides and oligonucleotides, which are crucial in pharmaceutical and biotechnological industries.
作用机制
The mechanism of action of 6-Chloropurine-13C2,15N involves its incorporation into nucleic acids, where it can inhibit enzymes such as amidophosphoribosyltransferase and inosine-5’-monophosphate dehydrogenase. These enzymes play critical roles in the synthesis of guanine nucleotides, thereby regulating cell growth and proliferation .
相似化合物的比较
6-Chloropurine-13C2,15N can be compared with other purine derivatives such as:
6-Chloropurine: Similar in structure but lacks isotopic labeling, making it less useful for tracing studies.
2-Amino-6-chloropurine: Contains an amino group at the C2 position, which alters its reactivity and biological activity.
2,6-Dichloropurine: Contains an additional chlorine atom at the C2 position, which significantly changes its chemical properties and applications.
This compound is unique due to its isotopic labeling, which enhances its utility in research applications requiring precise tracking and analysis.
属性
IUPAC Name |
6-chloro-7H-purine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4/c6-4-3-5(9-1-7-3)10-2-8-4/h1-2H,(H,7,8,9,10)/i1+1,5+1,7+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKBQDFAWXLTYKS-RIFLFRLYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=NC=N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=N[13C]2=C(C(=N1)Cl)[15NH][13CH]=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.53 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
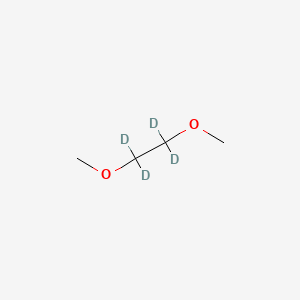
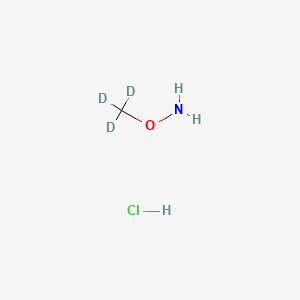

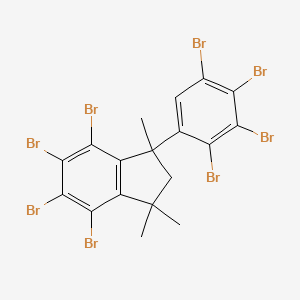
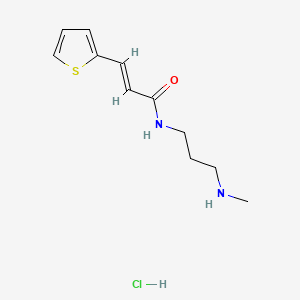

![[(2S,3S)-5-[2-[1-Chloroethoxycarbonyl(trideuteriomethyl)amino]ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate](/img/structure/B565651.png)
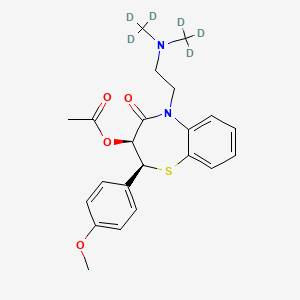
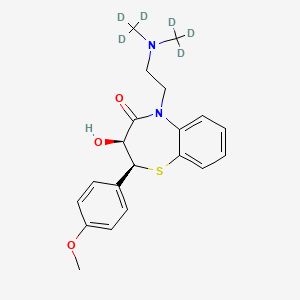

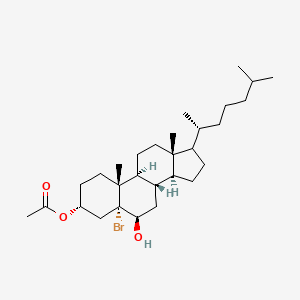
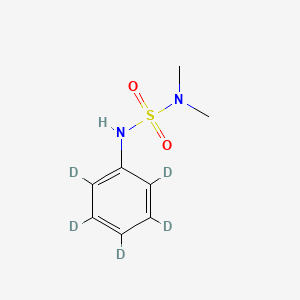
![4-[2'-(7''-Deazaguanine)ethyl]benzoic Acid N-Hydroxysuccinimide Ester](/img/structure/B565660.png)
